15(S)-15-Methyl prostaglandin

Description

Contextualization within Prostaglandin (B15479496) Analog Research

Prostaglandins (B1171923) are derivatives of a 20-carbon fatty acid skeleton, prostanoic acid, and are characterized by a cyclopentane (B165970) ring. europa.eu Their biological effects are mediated through specific G-protein coupled receptors, including DP, EP, FP, IP, and TP receptors. nih.govnih.gov However, naturally occurring prostaglandins generally have a short biological half-life, limiting their utility in both research and clinical settings. ufrj.brwhiterose.ac.uk This rapid inactivation spurred the development of synthetic analogs designed to have a longer duration of action. karger.com

The synthesis of modified prostaglandins is a major focus of medicinal chemistry research. nih.gov These analogs, including those with modifications at the C-15 position, are crucial tools for elucidating the physiological and pathophysiological roles of prostanoid signaling pathways. selcukmedj.orgbiorxiv.org 15(S)-15-Methyl prostaglandins are a prominent class of these synthetic analogs, with research primarily focusing on derivatives of PGF2α and PGE2.

Overview of the 15-Methylation as a Research Modification

The introduction of a methyl group at the C-15 position of the prostaglandin structure is a key chemical modification. This alteration was pioneered by researchers to create more stable and potent prostaglandin analogs. ufrj.br The (S) configuration at the C-15 hydroxyl group is crucial for the biological activity of most primary prostaglandins. The addition of a methyl group at this position, while maintaining the (S) stereochemistry, has profound effects on the compound's interaction with metabolic enzymes and target receptors.

Implications for Metabolic Stability in Research Models

A primary driver for the synthesis of 15-methylated prostaglandins was to overcome the rapid metabolic inactivation of their natural counterparts. The initial and key step in the catabolism of prostaglandins is the oxidation of the 15(S)-hydroxyl group to a 15-keto metabolite by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). guidetopharmacology.orgnih.gov This conversion results in a dramatic loss of biological activity. nih.gov

The addition of a methyl group at the C-15 position sterically hinders the action of 15-PGDH, effectively blocking this primary route of metabolic degradation. ufrj.br This leads to a significantly prolonged biological half-life and duration of action. For instance, 15(S)-15-Methyl PGF2α (Carboprost) is a metabolically stable analog of PGF2α because the methylation at C-15 completely restricts its oxidation. karger.comd-nb.info This enhanced stability has been demonstrated in various research models. While comprehensive comparative data is often spread across multiple studies with varying conditions, the principle of increased stability is a consistent finding.

Table 1: Research Findings on the Metabolic Stability of 15-Methylated Prostaglandins

| Compound/Analog | Research Model/Assay | Finding on Metabolic Stability | Citation |

| 15(S)-15-Methyl PGF2α (Carboprost) | Human studies | Longer duration of action compared to the parent compound, PGF2α. | drreddys.ca |

| 15(S)-15-Methyl PGF2α (Carboprost) | General | Methylation at C-15 completely restricts oxidation by 15-PGDH. | karger.comd-nb.info |

| (+)-12w (a 15-PGDH inhibitor with an ether side chain) | Mouse liver S9 fractions | Half-life > 4 hours, demonstrating increased metabolic stability compared to a similar compound with an n-butyl side chain (half-life of 35 minutes). | nih.gov |

| Natural Prostaglandins (e.g., PGE2) | General | Short half-life, ranging from seconds to minutes, due to rapid metabolism by 15-PGDH. | whiterose.ac.uknih.gov |

This table is generated from available research data. Direct comparative studies across multiple 15(S)-15-methylated analogs in standardized models are limited in the reviewed literature.

Influence on Biological Activity and Receptor Selectivity Research

The methylation at the C-15 position not only enhances metabolic stability but also influences the biological activity and receptor selectivity of the prostaglandin analog. The interaction of prostaglandins with their cognate receptors is highly specific, and even minor structural modifications can alter binding affinity and subsequent signaling.

Research has shown that 15(S)-15-methylation can modulate the potency of the prostaglandin analog. For example, 15(S)-15-Methyl PGE2 binds to human myometrium with twice the affinity of the natural PGE2 and is ten times more potent than PGE1 in contracting uterine smooth muscle. caymanchem.com In contrast, studies on bovine corpus luteum cell membranes indicated that 15(S)-15-Methyl-PGF2α had a high affinity for the PGF2α receptor, but it was lower than that of the parent PGF2α molecule. nih.gov

The stereochemistry at C-15 is critical. The 15(R)-methyl analogs, for instance, can exhibit different receptor selectivity profiles compared to their 15(S) counterparts. Research on PGD2 analogs showed that 15(R)-methyl-PGD2 is a potent and selective agonist for the DP2 receptor, while being significantly more potent than 15(S)-methyl-PGD2 at inducing eosinophil chemotaxis. researchgate.net

Table 2: Research Findings on the Biological Activity and Receptor Interaction of 15-Methylated Prostaglandins

| Compound/Analog | Receptor/Tissue Studied | Research Finding | Citation |

| 15(S)-15-Methyl PGE2 | Human Myometrium | Binds with twice the affinity of PGE2. | caymanchem.com |

| 15(S)-15-Methyl PGE2 | Uterine Smooth Muscle | Ten times more potent than PGE1 in inducing contraction. | caymanchem.com |

| 15(S)-15-Methyl PGF2α | Bovine Corpus Luteum (FP receptor) | Had a fairly high affinity, but lower than PGF2α. | nih.gov |

| 15(S)-15-Methyl PGF2α (Carboprost) | Uterus | 20–100 times stronger contraction intensity than PGF2α. | karger.comd-nb.info |

| 15(S)-15-Methyl PGD2 | Eosinophils (DP2 receptor) | Weak DP2 agonism; approximately 75 times less potent than 15(R)-methyl-PGD2. | researchgate.net |

This table is generated from available research data. The data originates from different studies with varying experimental setups, and direct comparative receptor binding assays for all 15(S)-15-methylated analogs against a full receptor panel are limited.

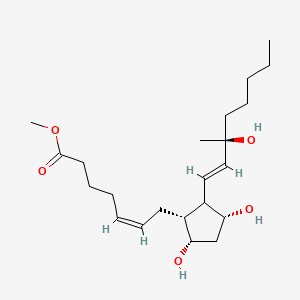

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (Z)-7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18?,19+,20-,22+/m1/s1 |

InChI Key |

QQCOAAFKJZXJFP-PXYMJHMQSA-N |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/C1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Study

Total Synthesis Approaches for 15-Methyl Prostaglandins (B1171923)

The total synthesis of 15-methyl prostaglandins represents a significant challenge in organic chemistry, requiring precise control over multiple stereocenters. A foundational approach to these molecules was described in the 1970s, establishing key strategies that continue to influence modern synthetic routes. nih.govacs.org A pivotal total synthesis of various 15-methylprostaglandin analogs, including both the (15S) and (15R) epimers, was achieved starting from a common, optically active intermediate. acs.org

This seminal work utilized the intermediate (—)-2β,4β-dihydroxy-3α-iodo-5α-(methoxymethyl)cyclopentane-1β-acetic acid γ-lactone as a starting point. acs.org The synthesis involved the elaboration of the cyclopentane (B165970) core and the sequential introduction of the two side chains. A key intermediate in this pathway is (—)-3α,5α-dihydroxy-2β-(3-oxo-trans-1-octenyl)cyclopentane-1α-acetic acid γ-lactone 3-benzoate. acs.org The introduction of the methyl group at the C-15 position is typically achieved by reacting a ketone intermediate with a methyl organometallic reagent, such as a Grignard reagent or an organolithium compound. This addition creates the tertiary alcohol characteristic of 15-methyl prostaglandins. acs.org

More recent synthetic strategies have focused on improving efficiency and stereoselectivity. Modern approaches often employ catalysis to achieve concise and high-yielding syntheses. nih.gov For instance, novel strategies for the stereoselective construction of prostaglandin (B15479496) epimers have been developed using reactions such as the organocatalytic domino-aldol reaction, the Mizoroki-Heck reaction, and the Wittig reaction. univie.ac.atresearchgate.net These methods allow for the assembly of the complex carbon skeleton in fewer steps. Other powerful reactions utilized in contemporary prostaglandin synthesis include Z-selective cross-metathesis and palladium-catalyzed carbonylative spirolactonization. nih.gov

The table below summarizes key reactions employed in the total synthesis of prostaglandin analogs.

| Reaction Type | Purpose in Synthesis | Reference |

| Wittig Reaction | Formation of carbon-carbon double bonds, typically for installing the side chains. | univie.ac.atresearchgate.net |

| Mizoroki-Heck Reaction | Palladium-catalyzed cross-coupling to form carbon-carbon bonds. | univie.ac.atresearchgate.net |

| Baeyer-Villiger Oxidation | Used in early syntheses to form a lactone in the cyclopentane ring system. | libretexts.org |

| Iodolactonization | Generates key stereocenters on the cyclopentane core. | libretexts.org |

| Olefin Cross Metathesis | A modern method for attaching side chains with predetermined stereochemistry. | nih.gov |

Stereoselective Synthesis of 15(S)-Epimers

Achieving the correct stereochemistry at the C-15 position is crucial, as the biological activity of prostaglandin analogs is highly dependent on their three-dimensional structure. The synthesis of the specific 15(S)-epimer requires precise control during the introduction of the methyl group onto the C-15 ketone.

In early syntheses, the addition of a methyl Grignard or methyllithium (B1224462) reagent to the C-15 ketone precursor often resulted in a mixture of the (15S) and (15R) epimers. acs.org These epimeric mixtures then had to be separated using chromatographic techniques, such as silica (B1680970) gel chromatography. acs.orgacs.org

To overcome this lack of selectivity, methods have been developed to direct the stereochemical outcome of the reaction. One effective strategy involves the use of a bulky protecting group near the reaction center. For example, in a synthesis of prostaglandin F2α, a bulky p-phenylbenzoyl ester group was used to shield one face of the α,β-unsaturated ketone intermediate. libretexts.org This shielding effect directed the hydride reducing agent to attack from the less hindered face, resulting in the desired C15-(S)-OH stereochemistry. libretexts.org A similar principle can be applied to the addition of a methyl group.

Modern synthetic approaches aim to establish the C-15 stereocenter from the outset. This can be achieved by using a chiral building block for the side chain that already contains the desired (S)-configuration at the carbon that will become C-15. nih.gov This synthon is then attached to the cyclopentane core, for example, via an olefin cross-metathesis reaction, preserving the predetermined stereochemistry. nih.gov

The following table outlines strategies for achieving stereoselectivity at the C-15 position.

| Method | Description | Outcome |

| Non-selective Addition & Separation | Addition of an organomethyl reagent to a C-15 ketone yields a mixture of epimers, which are then separated. | Mixture of 15(S) and 15(R) epimers. |

| Substrate Control (Shielding) | A bulky protecting group directs the incoming reagent to the opposite face of the molecule. | Preferential formation of the 15(S) epimer. libretexts.org |

| Chiral Building Blocks | A side-chain synthon with a pre-defined stereocenter is synthesized and then attached to the prostaglandin core. | Enantiomerically pure 15(S) epimer. nih.gov |

Derivatization Strategies for Enhanced Research Applications

Chemical derivatization of the 15(S)-15-Methyl prostaglandin structure is a key strategy for academic research. By modifying functional groups on the parent molecule, researchers can create analogs with altered physical, chemical, and biological properties. These modifications are instrumental in studying structure-activity relationships, metabolic stability, and transport across biological membranes.

One of the most common and effective derivatization strategies for prostaglandins is esterification of the carboxylic acid group at the C-1 position. The resulting ester, often a methyl ester, functions as a more lipid-soluble prodrug of the parent compound. caymanchem.comcaymanchem.com Prostaglandins, being carboxylic acids, are typically ionized at physiological pH, which can limit their ability to passively diffuse across lipid-rich cell membranes.

This strategy is widely used in research to ensure that the compound reaches its intracellular or tissue target. For example, this compound F2α methyl ester is described as a derivative with increased membrane permeability that, upon in vivo hydrolysis, releases the active 15(S)-15-methyl PGF2α. caymanchem.com This approach allows for the efficient delivery of the active compound in experimental settings, facilitating the study of its biological effects.

| Compound | Derivative Type | Purpose | Reference |

| 15(S)-15-methyl PGF2α methyl ester | Methyl Ester | Increased membrane permeability; acts as a prodrug. | caymanchem.comglpbio.com |

| 15(R)-15-methyl PGF2α methyl ester | Methyl Ester | Lipid-soluble prodrug form with increased membrane permeability. | caymanchem.com |

Stereochemical Aspects and Structure Activity Relationship Research

Comparative Studies of 15(S) and 15(R) Epimers in Biological Systems

Research has consistently demonstrated that the 15(S) and 15(R) epimers of 15-methyl prostaglandins (B1171923) exhibit distinct biological activities. The 15(S)-configuration is generally associated with higher potency and efficacy across various physiological systems.

For instance, 15(S)-15-methyl PGE₂ is more effective at activating prostaglandin (B15479496) receptors (EP1-EP4) compared to its 15(R) counterpart. This difference in activity is also observed in their effects on smooth muscle contraction and gastric acid secretion. Studies in dogs have shown that 15(S)-15-methyl PGE₂ methyl ester is active in inhibiting gastric secretion when administered both orally and intravenously. In contrast, the 15(R) epimer is active orally but nearly inactive intravenously, suggesting that it requires conversion to the active 15(S) form in the acidic environment of the stomach to exert its effect. researchgate.net

In the context of the F-series prostaglandins, the 15(S)-isomer of 15-methyl PGF₂α is the biologically active form responsible for inducing luteolysis. szabo-scandic.comcaymanchem.commedchemexpress.comebiohippo.commedchemexpress.commedchemexpress.commedchemexpress.com The 15(R)-isomer is considered an inactive prodrug that is converted to the active 15(S)-isomer by gastric acid after oral administration. szabo-scandic.comcaymanchem.commedchemexpress.comebiohippo.commedchemexpress.commedchemexpress.commedchemexpress.com This is supported by findings in rhesus monkeys, where the 15(S)-isomer induced luteolysis, while the 15(R)-isomer did not. szabo-scandic.comcaymanchem.comebiohippo.commedchemexpress.commedchemexpress.commedchemexpress.com

The following table summarizes the comparative biological activities of the 15(S) and 15(R) epimers of 15-methyl prostaglandins.

Influence of Stereochemistry on Receptor Binding Affinity and Functional Potency

The stereochemistry at the C-15 position directly impacts the binding affinity of 15-methyl prostaglandins to their receptors, which in turn dictates their functional potency. The three-dimensional shape of the molecule, determined by its stereochemistry, must be complementary to the binding site of the receptor for effective interaction.

For prostaglandin E analogs, the EP₁ receptor is particularly sensitive to changes at the C-15 position. An inversion of stereochemistry from the natural 15(S) configuration to the 15(R) configuration leads to a significant decrease in potency. researchgate.net However, methylation at the C-15 position while maintaining the (S) configuration results in only a minor reduction in potency at the EP₁ receptor. researchgate.net This suggests that while the hydroxyl group at C-15 is crucial for activity, the presence of a methyl group in the correct spatial orientation is well-tolerated.

Interestingly, for the prostaglandin D₂ receptor CRTH2/DP₂, the unnatural 15(R)-configuration leads to a more potent agonist. 15(R)-methyl-PGD₂ was found to be approximately 5 times more potent than PGD₂ and about 75 times more potent than 15(S)-methyl-PGD₂ in activating human eosinophils. researchgate.netnih.gov This highlights that the influence of stereochemistry on receptor binding is highly specific to the receptor subtype.

The stereochemistry of 15-methyl prostaglandins can lead to differential agonism at various prostaglandin receptor subtypes. This means that a single compound can act as a potent agonist at one receptor subtype while being a weak agonist or even an antagonist at another.

For example, 15(R)-15-methyl PGD₂ is a potent and selective agonist for the CRTH2/DP₂ receptor, with an EC₅₀ value of 1.7 nM for eosinophil chemotaxis. researchgate.netnih.govcaymanchem.com In contrast, its activity at the DP₁ receptor is significantly lower. researchgate.netnih.gov Conversely, 15(S)-15-methyl PGD₂ is a much weaker agonist at the DP₂ receptor but is more active than the 15(R) epimer at the DP₁ receptor in platelets. researchgate.netnih.gov

This differential agonism is crucial for the development of selective therapeutic agents. By manipulating the stereochemistry at the C-15 position, it is possible to design prostaglandin analogs that target specific receptor subtypes, thereby maximizing desired therapeutic effects while minimizing off-target side effects.

The following table provides a summary of the receptor binding affinities and functional potencies of 15-methyl prostaglandin epimers at different receptor subtypes.

Research on Epimerization Processes and Their Biological Consequences

Epimerization is the process by which one epimer is converted into its diastereomeric counterpart. In the context of 15-methyl prostaglandins, the interconversion between the 15(S) and 15(R) epimers is a significant phenomenon with important biological consequences.

This process is often catalyzed by acidic conditions. For example, the 15(R) epimers of 15-methyl PGE₂ and 15-methyl PGF₂α are known to undergo acid-catalyzed epimerization to their more biologically active 15(S) forms. researchgate.netszabo-scandic.comcaymanchem.commedchemexpress.comebiohippo.commedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.com This is particularly relevant for orally administered drugs, as the low pH of the stomach can facilitate this conversion. researchgate.netcaymanchem.com The rate of this epimerization is dependent on pH and temperature. acs.org

The biological consequence of this epimerization is the activation of a prodrug. The 15(R)-epimer, which is often less active or inactive, can be considered a prodrug that is converted in vivo to the active 15(S)-epimer. szabo-scandic.comcaymanchem.commedchemexpress.comebiohippo.commedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.com This strategy can be utilized to improve the oral bioavailability and stability of a drug.

However, epimerization can also be a challenge in the synthesis and storage of these compounds, as it can lead to a mixture of isomers with different biological activities. vulcanchem.com Therefore, careful control of pH and other conditions is necessary to maintain the stereochemical integrity of the desired epimer.

Molecular Pharmacology and Prostaglandin Receptor Interactions

Prostaglandin (B15479496) Receptor Subtype Binding Studies

Binding studies are crucial for elucidating the selectivity and potency of prostaglandin analogs. The interaction of 15(S)-15-Methyl prostaglandin variants with EP, FP, and DP receptor subtypes has been characterized through competitive binding assays and functional studies.

Systemic administration of 15(S)-15-methyl-PGE1, a stable analog of Prostaglandin E1 (PGE1), has been shown to inhibit neutrophil-dependent immune complex tissue injury in a dose-dependent manner. nih.gov The PGE2 analog, this compound E2, primarily exerts its effects by interacting with prostaglandin E (EP) receptors. medchemexpress.com Research indicates that this compound binds to human myometrium with double the affinity of natural PGE2. Furthermore, it is reportedly ten times more potent than PGE1 at inducing uterine contractions. However, the off-target activation of the EP3 receptor by the PGF2α analog, carboprost (B24374), is known to cause side effects such as fever and hypertension. nih.gov

This compound F2α, also known as Carboprost, is a synthetic analog of Prostaglandin F2α (PGF2α) that acts as a potent uterine stimulant by activating the Prostaglandin F (FP) receptor. ontosight.aipharmacompass.comcaymanchem.commedchemexpress.com While it is a metabolically stable analog, studies on its binding affinity relative to the parent compound have produced varied results. caymanchem.com Research on bovine corpus luteum cell membranes showed that 15(S)15-Methyl-PGF2α possessed a fairly high affinity for PGF2α receptors, though it was lower than that of PGF2α itself. nih.gov Another study supported this, noting that methylation at the C-15 position significantly decreased the binding affinity for the FP receptor. oup.com Conversely, other investigations have identified 15-methylprostaglandin F2α as one of the most active analogs concerning both receptor affinity and luteolytic potency. capes.gov.br Despite potentially lower binding affinity in some models, the functional output can be significantly enhanced; carboprost can induce uterine contractions that are 20 to 100 times stronger than those induced by PGF2α. nih.gov This increased potency is attributed to its resistance to degradation. nih.gov

Table 1: Comparative Activity of 15(S)-15-Methyl PGF2α at the FP Receptor

| Compound | Finding | Species/Model | Reference |

|---|---|---|---|

| 15(S)15-Methyl-PGF2α | Had a fairly high affinity, but lower than PGF2α. | Bovine Corpus Luteum Membranes | nih.gov |

| 15-Methyl PGF2α | Binding affinity was greatly decreased compared to PGF2α. | Bovine Corpus Luteum | oup.com |

| 15-Methylprostaglandin F2α | One of the most active analogues in receptor affinity and luteolytic potency. | Hamster | capes.gov.br |

| Carboprost (15-Methyl PGF2α) | Induces uterine contractions 20-100 times stronger than PGF2α. | Human | nih.gov |

The interaction of this compound D2 with D-prostanoid (DP) receptors shows marked stereoselectivity and subtype specificity. The two major PGD2 receptors are DP1 and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govresearchgate.net

Studies comparing PGD2 analogs found 15(S)-15-Methyl-PGD2 to be significantly less potent at the DP2 receptor than both natural PGD2 and its 15(R) stereoisomer. nih.govresearchgate.net In assays measuring eosinophil chemoattraction, a DP2-mediated response, 15(S)-15-Methyl-PGD2 exhibited an EC50 value of 128 nM, whereas PGD2 and 15(R)-Methyl-PGD2 had EC50 values of 10 nM and 1.7 nM, respectively. nih.govresearchgate.net Similarly, equilibrium competition binding assays confirmed a relatively low affinity for the DP2 (CRTH2) receptor, with a rank order of potency being: PGD₂ > 13,14-dihydro-15-keto PGD₂ > ... > 15(S)-15 methyl-PGD₂. nih.govresearchgate.net The IUPHAR/BPS database lists a pKi of 7.5 for 15(S)-15-methyl-PGD2 at the human DP2 receptor. guidetopharmacology.org

In contrast, when assessing DP1 receptor activity via cyclic AMP (cAMP) stimulation in platelets, 15(S)-15-Methyl-PGD2 was the most active among the tested analogs, although its effect was modest, achieving less than 20% of the maximal response to PGD2. nih.govresearchgate.net

Table 2: Potency of PGD2 Analogs at DP Receptors

| Compound | Activity | Receptor | Potency (EC50) | Reference |

|---|---|---|---|---|

| 15(S)-15-Methyl-PGD2 | Eosinophil Chemoattraction | DP2 | 128 nM | nih.govresearchgate.net |

| PGD2 | Eosinophil Chemoattraction | DP2 | 10 nM | nih.govresearchgate.net |

| 15(R)-Methyl-PGD2 | Eosinophil Chemoattraction | DP2 | 1.7 nM | nih.govresearchgate.net |

| 15(S)-15-Methyl-PGD2 | Platelet cAMP Elevation | DP1 | Most active analog tested (but <20% of PGD2 max response) | nih.govresearchgate.net |

G-Protein Coupled Receptor Signaling Mechanisms

As ligands for GPCRs, 15(S)-15-Methyl prostaglandins (B1171923) initiate intracellular signaling cascades upon receptor binding. These pathways are primarily dependent on the G-protein subtype to which the receptor couples.

The different prostanoid receptors are linked to distinct G-protein families, leading to opposing effects on adenylyl cyclase and intracellular cAMP levels.

The DP2 (CRTH2) receptor is known to couple to the Gαi/o family of G-proteins. researchgate.net Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. researchgate.net This has been demonstrated in functional studies where PGD2 activation of recombinant CRTH2 caused a pertussis toxin-sensitive reduction in cAMP. researchgate.net As a ligand for this receptor, 15(S)-15-Methyl-PGD2 is implicated in this signaling mechanism, albeit as a weaker agonist. nih.govresearchgate.net

Conversely, the DP1 receptor couples to Gαs, which stimulates adenylyl cyclase and increases cAMP levels. nih.gov The finding that 15(S)-15-Methyl-PGD2 was the most effective among several analogs at elevating platelet cAMP is consistent with activation of the DP1 receptor. nih.govresearchgate.net Similarly, EP receptors for PGE analogs also modulate the cAMP pathway.

The signaling cascades initiated by this compound analogs frequently involve the mobilization of intracellular ions, particularly calcium (Ca2+).

Activation of the FP receptor by PGF2α and its analogs, such as Carboprost (15(S)-15-Methyl PGF2α), in the human myometrium is known to couple to Gq proteins. This leads to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3), and a subsequent elevation of intracellular Ca2+ concentration, which triggers smooth muscle contraction. nih.gov

The DP2 (CRTH2) receptor, in addition to inhibiting cAMP, is also linked to increases in intracellular Ca2+. researchgate.net Studies using the more potent 15(R) isomer have shown that DP2 agonists can induce a dose-dependent flux of cytosolic Ca2+ in mast cells, confirming this signaling output for the receptor. researchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound E1 |

| This compound E2 |

| This compound F2α |

| This compound D2 |

| 15(R)-Methyl-PGD2 |

| 13,14-dihydro-15-keto PGD₂ |

| 15-deoxy-Δ(12,14)-PGJ₂ |

| Carboprost |

| Prostaglandin E1 (PGE1) |

| Prostaglandin E2 (PGE2) |

| Prostaglandin F2α (PGF2α) |

| Prostaglandin D2 (PGD2) |

| PGJ₂ |

Research on Modulation of Specific Cellular Receptors (e.g., Formyl Peptide Chemotactic Receptor)

While the primary activity of this compound F2α is through the FP receptor, research has also investigated its interaction with other, structurally related receptors. Detailed studies on the direct modulation of the Formyl Peptide Chemotactic Receptor by this compound F2α are not prominent in the available scientific literature. However, significant research has been conducted on its cross-reactivity with other prostaglandin receptors and the specificity of related methylated prostaglandin analogs on other chemoattractant receptors.

Prostaglandin E Receptor 3 (EP3) Interaction

A significant aspect of the molecular pharmacology of this compound F2α is its off-target activation of the prostaglandin E receptor subtype EP3. nih.govnih.govresearchgate.net This interaction is clinically relevant and is associated with some of the compound's side effects. nih.gov Research using a NanoBiT assay has demonstrated that this compound F2α (Carboprost) exhibits only a 10-fold selectivity for its primary FP receptor target over the EP3 receptor. nih.gov

Structural studies have elucidated the molecular basis for this cross-reactivity. The binding pockets of the FP and EP3 receptors share similarities but contain key differences in amino acid residues that govern ligand selectivity. nih.govresearchgate.net For instance, residue H81 in the FP receptor forms a hydrogen bond with the 11-hydroxyl group of the ligand, an interaction that does not occur with the corresponding Q103 residue in the EP3 receptor. researchgate.net Similarly, the presence of a small glycine (B1666218) residue (G85) in the FP receptor provides space for the 9-hydroxyl group to interact with S33, a feature that is different in the EP3 receptor. researchgate.net

Chemoattractant Receptor-Homologous Molecule (CRTH2/DP2) Interaction

To understand the specificity of 15-methylated prostaglandins on other types of receptors, particularly those involved in inflammatory responses, studies on related compounds are informative. Research on prostaglandin D2 (PGD2) analogs has explored their effects on the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. nih.gov

In these studies, the 15(S)-methyl PGD2 analog was found to be a weak agonist of the DP2 receptor. nih.gov It was significantly less potent than both the natural PGD2 and, notably, its stereoisomer 15(R)-methyl-PGD2. nih.gov This demonstrates that the stereochemistry at the C-15 position is critical for activity at the DP2 receptor, with the (S) configuration conferring much lower potency for this specific receptor type. nih.gov

The detailed research findings on these receptor interactions are summarized in the table below.

| Compound | Receptor | Research Finding |

| This compound F2α (Carboprost) | FP Receptor | Primary, high-potency agonist. Activation leads to Gq protein coupling and increased intracellular calcium. nih.gov |

| This compound F2α (Carboprost) | EP3 Receptor | Significant off-target agonist activity, with only 10-fold lower selectivity compared to the FP receptor. nih.gov |

| 15(S)-Methyl Prostaglandin D2 | DP2 (CRTH2) Receptor | Weak agonist activity (EC50 value of 128 nM), approximately 75 times less potent than the 15(R) isomer. nih.gov |

Cellular and Tissue Specific Research Findings

Myometrial Activity and Uterine Contractility Research

15(S)-15-Methyl prostaglandin (B15479496) F2α, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), is recognized for its potent effects on uterine smooth muscle, known as the myometrium. Research has consistently demonstrated its significant stimulatory action on uterine contractility.

Studies utilizing the hysterometric technique, which measures the pharmacological impact of agents on the human uterine muscle, have quantitatively evaluated the effects of 15(S)-15-methyl PGF2α. When compared to its parent compound, PGF2α, the 15-methyl analogue is substantially more potent. On a microgram-for-microgram basis, 15(S)-15-methyl PGF2α has been shown to be 10 to 20 times more powerful than PGF2α in stimulating the myometrium during early pregnancy. oup.com This enhanced potency is a key characteristic of the compound. oup.comnih.gov

The mechanism of action involves binding to prostaglandin F receptors on myometrial cells. nih.gov This interaction initiates a signaling cascade that leads to an increase in intracellular calcium levels, which is the direct trigger for muscle contraction. nih.gov The resulting myometrial contractions are similar to those observed during labor at the end of a full-term pregnancy. nih.gov This potent uterotonic activity is the basis for its use in managing postpartum hemorrhage due to uterine atony, where it induces contractions that provide hemostasis at the placental site. nih.govdrugbank.com

The following table summarizes the comparative potency and effects on the myometrium.

| Compound | Relative Potency | Observed Myometrial Effect | Primary Application in Research Context |

|---|---|---|---|

| 15(S)-15-Methyl Prostaglandin F2α | 10-20 times more potent than PGF2α | Strong induction of uterine contractions | Postpartum hemorrhage, pregnancy termination |

| Prostaglandin F2α (PGF2α) | Baseline | Stimulation of uterine contractions | Labor induction, abortifacient |

Respiratory System Smooth Muscle Response Studies

The effects of prostaglandins (B1171923) on the smooth muscle of the respiratory system have been a subject of significant research. Prostaglandin F2α, the parent compound of 15(S)-15-methyl PGF2α, is known to be a potent constrictor of bronchial and pulmonary vascular smooth muscle. auajournals.org This action is mediated through the activation of thromboxane (B8750289) (TP) receptors. auajournals.org

Studies on human isolated bronchial smooth muscle have shown that PGF2α causes concentration-related contractions. auajournals.org The synthetic analogue, 15(S)-15-methyl PGF2α, shares this property, and its administration has been associated with transient bronchoconstriction in some individuals. nih.govresearchgate.net This effect is a direct consequence of the compound's action on airway smooth muscle. nih.govresearchgate.net In a nonasthmatic patient, a case of bronchospasm was reported following the intramuscular administration of 15-methyl prostaglandin F2α, highlighting its potential to induce significant airway smooth muscle response. nih.gov

The contractile response of airway smooth muscle to prostanoids like PGF2α is a key feature of airway hyperresponsiveness, a characteristic of asthma. nih.gov The signaling pathway involves an increase in cytoplasmic calcium within the smooth muscle cells, leading to contraction. nih.gov

Immunological Cell Modulation and Inflammatory Response Research

Research has identified Prostaglandin F2α as a significant chemoattractant for neutrophils, playing a role in the inflammatory microenvironment. wikipedia.org PGF2α signaling, via its F-prostanoid (FP) receptor, has been shown to regulate the expression of chemokine (C-X-C motif) ligand 1 (CXCL1). scispace.com CXCL1 is a potent chemoattractant that binds to the CXCR2 receptor on neutrophils, promoting their recruitment to sites of inflammation. scispace.com

In studies using endometrial adenocarcinoma cells, conditioned media from PGF2α-treated cells stimulated neutrophil chemotaxis. scispace.com This effect was abolished by neutralizing CXCL1 or by antagonizing the CXCR2 receptor, confirming the pathway's dependence on this chemokine. scispace.com Further research has shown that PGF2α released by endothelial cells under hypoxic conditions is a primary molecule responsible for chemoattractant activity for neutrophils. wikipedia.org The effect is specific and mediated through the FP receptor, as a PGF2α antagonist completely abolished the neutrophil migration. wikipedia.org These findings establish a novel pathway where PGF2α signaling regulates the inflammatory environment through neutrophil chemotaxis. scispace.com

Direct research specifically investigating the effects of this compound F2α on eosinophil activation and chemoattraction is limited in the available scientific literature. However, studies on related prostaglandins provide some context. Prostaglandin D2 (PGD2), another primary prostanoid, is known to be a potent chemoattractant for human eosinophils, acting through the DP2 receptor.

In a comparative study of PGD2 analogs, 15(S)-methyl-PGD2 was found to be significantly less potent in stimulating eosinophil activation than PGD2 and its 15R-methyl counterpart. For instance, as an eosinophil chemoattractant, the EC50 value for 15(S)-methyl-PGD2 was 128 nM, compared to 10 nM for PGD2. While these findings relate to a different prostaglandin series (PGD2 vs. PGF2α), they highlight that the 15-methyl substitution can significantly influence a prostaglandin's interaction with eosinophils. Further investigation is required to elucidate the specific role, if any, of 15(S)-15-methyl PGF2α in eosinophil biology.

The parent compound, PGF2α, is recognized as a mediator that helps establish a pro-inflammatory environment, partly by stimulating the production of other inflammatory cytokines and chemokines. nih.gov In human myometrial cells, PGF2α treatment robustly stimulates the output of granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-6 (IL-6), interferon (IFN) α, and the chemokines CXCL8 and CCL2. nih.gov This indicates a positive feedback loop where PGF2α promotes a broader inflammatory cascade. nih.gov

Studies in bovine models have shown that PGF2α administration in vivo leads to changes in luteal cells that enhance their ability to stimulate T lymphocyte proliferation. oup.com Furthermore, the induction of luteolysis with PGF2α increases the proportion of pro-inflammatory lymphocytes within the corpus luteum. researchgate.net During PGF2α-induced luteolysis, there is an infiltration of immune cells, including T lymphocytes and macrophages, which produce cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

While direct studies on 15(S)-15-methyl PGF2α's regulation of cytokine production by lymphocytes and macrophages are not detailed, the pro-inflammatory actions of its parent compound suggest it likely participates in similar inflammatory signaling pathways. For instance, studies on prostaglandin E2 (PGE2) have shown it can modulate cytokine synthesis in macrophages, indicating that prostanoids are key regulators of macrophage function during inflammation. wikipedia.org

Gastrointestinal Cellular Physiology Research

This compound F2α is known to stimulate the smooth muscle of the human gastrointestinal (GI) tract. nih.govresearchgate.net This action is analogous to its effect on the myometrium and is responsible for common side effects such as nausea, vomiting, and diarrhea. drugbank.comresearchgate.net The underlying cellular mechanism involves the binding of the compound to prostaglandin receptors on GI smooth muscle cells. nih.gov

This receptor activation triggers a cascade of intracellular events, leading to an increase in intracellular calcium concentration. nih.gov The rise in calcium activates myosin light chain kinase, which phosphorylates myosin, initiating the cross-bridge cycling that results in muscle contraction. drugbank.com The rhythmic phasic contractions of intestinal smooth muscle are responsible for peristalsis, and stimulation by prostaglandin analogues can enhance this activity, leading to increased motility. scispace.com The compound's effect is a direct stimulation of the smooth muscle tissue, altering normal GI motility patterns. nih.govnih.gov

Endocrine Cell Signaling and Hormonal Regulation

This compound F2α (PGF2α), a metabolically stable analogue of PGF2α, is a potent luteolytic agent. Luteolysis is the process of structural and functional degradation of the corpus luteum, which is critical for the regulation of estrous and menstrual cycles. In primates, PGF2α is believed to be produced locally within the ovary and acts directly on the corpus luteum to initiate this process.

Administration of 15(S)-15-methyl PGF2α has been shown to induce luteolysis and significantly reduce serum progesterone (B1679170) concentrations. In one study involving early gestation, treatment with a (15S)-15-methyl-prostaglandin F2α methyl ester resulted in a significant reduction in progesterone across all subject groups, indicating a direct impact on luteal steroidogenesis. The mechanism of action for PGF2α analogues involves a rapid disruption of gonadotropin support for the corpus luteum. Studies on the PGF2α analogue cloprostenol (B1669231) in rats revealed that this process includes a transient general block of the luteal adenylate cyclase system, which reduces the cellular response to stimulatory agents like Luteinizing Hormone (LH). This effect is thought to involve a functional uncoupling of the stimulatory guanine (B1146940) nucleotide-binding protein (Ns) from its receptors.

Effect of (15S)-15-Methyl-PGF2α Methyl Ester on Serum Progesterone

| Study Group | Outcome | Change in Progesterone |

|---|---|---|

| Group 1 | Complete Abortion | Significantly Reduced |

| Group 2 | Incomplete Abortion | Significantly Reduced |

| Group 3 | Failure | Significantly Reduced |

The 15-methyl analogue of PGF2α modulates hormonal regulation by impacting both gonadotropin signaling and steroidogenesis. The luteolytic action is primarily achieved by interfering with the gonadotropin support necessary for corpus luteum function. This is evident in the reduced response of luteal adenylate cyclase to LH following administration of a PGF2α analogue.

Furthermore, research in beef cows has shown that PGF2α itself can induce a release of Luteinizing Hormone (LH), a key gonadotropin, independent of the withdrawal of progesterone. This suggests that prostaglandins can directly influence the pituitary-gonadal axis. The administration of PGF2α 30 hours prior to Gonadotropin-Releasing Hormone (GnRH) was also found to elevate the subsequent GnRH-induced LH release and ovulation response. The impact on steroidogenesis is demonstrated by the direct reduction in progesterone production by luteal cells. This disruption of steroid synthesis is a key component of the compound's functional effect on reproductive tissues.

Cardiac Electrophysiology Studies (e.g., Chronotropic Effects in Isolated Atria)

In the field of cardiac electrophysiology, (15S)-15-methyl-prostaglandin E1 has been found to exert an unexpected and potent positive chronotropic effect, meaning it increases heart rate. This effect was specifically observed in isolated, spontaneously beating right atria from guinea pigs. When compared with other stable prostaglandins, as well as histamine (B1213489) and noradrenaline, the 15-methyl analogue of PGE1 demonstrated the most potent positive chronotropic effect and the highest affinity. The maximum increase in heart rate was approximately 60% of that induced by noradrenaline but was achieved at significantly lower concentrations. Notably, this effect was species-specific, as no similar effect was observed in isolated atria from rats or rabbits.

Further investigation into the mechanism revealed that the positive chronotropic effect is long-lasting and occurs without a corresponding increase in contractility (inotropic effect). The effect was not blocked by a beta-adrenoceptor blocker (propranolol) or a histamine H2-receptor blocker (cimetidine), indicating a unique mechanism of action distinct from that of noradrenaline and histamine. The chronotropic response was, however, almost completely inhibited by reducing the sodium ion (Na+) concentration in the medium and was decreased in a concentration-dependent manner by a calcium channel blocker (nicardipine). These findings suggest that the specific action of (15S)-15-methyl-prostaglandin E1 on the guinea-pig sinoatrial node involves interaction with Na+ and Ca2+ fluxes, potentially through their specific exchangers.

Chronotropic Effects of (15S)-15-Methyl-PGE1 in Isolated Guinea-Pig Atria

| Characteristic | Observation | Reference |

|---|---|---|

| Effect on Heart Rate | Potent, concentration-dependent positive chronotropic effect (increase) | |

| Effect on Contractility | No positive inotropic effect | |

| Relative Potency | More potent than other tested prostaglandins, histamine, and noradrenaline | |

| Mechanism | Involves Na+ and Ca2+ fluxes; not mediated by beta-adrenergic or H2-histaminergic receptors |

In Vivo Systemic Research Models Non Human

Reproductive System Studies in Animal Models

Research in non-pregnant rhesus monkeys has established that 15(S)-15-methyl prostaglandin (B15479496) F2α is a potent luteolytic agent. caymanchem.com Administration of this compound induces luteolysis, which is the degradation of the corpus luteum, and subsequently reduces serum progesterone (B1679170) concentrations. caymanchem.com This biological activity is specific to the (S)-isomer of the compound. Studies comparing the two stereoisomers have shown that the 15(S)-isomer effectively induces luteolysis, whereas the 15(R)-isomer does not exhibit this effect. medchemexpress.commedchemexpress.com Further research has utilized the methyl ester derivative, 15(S)-15-methyl PGF2α methyl ester, delivered via silicone vaginal rings, to successfully induce luteolysis and uterine contractions in rhesus macaques. mdpi.com

The influence of 15(S)-15-methyl prostaglandin F2α and related prostaglandins (B1171923) on male rat reproductive function has been a subject of investigation. Studies have shown that 15-methyl-PGF2α can suppress the production of testosterone (B1683101) within the testes. mdpi.com The parent compound, PGF2α, has been observed to decrease the weight of the testis and epididymis. mdpi.com While not specific to the 15-methyl analogue, research on PGF2α in Wistar rats indicates it can increase the expression of androgen receptors (AR) in Sertoli cells and peritubular myoid cells, suggesting a modulatory role in testicular activity and spermatogenic processes. nih.gov General studies on prostaglandins note that some can have inhibitory effects on spermatogenesis and sperm counts. animal-reproduction.org The administration of PGF2α is thought to influence testosterone levels, which in turn affects AR activity in testicular tissue. nih.gov

Table 1: Observed Effects of PGF2α Analogs on Male Rat Reproductive Parameters

| Parameter | Observed Effect | Compound | Citation |

|---|---|---|---|

| Testosterone Production | Suppression | 15-Methyl-PGF2α | mdpi.com |

| Testis & Epididymis Weight | Suppression | PGF2α | mdpi.com |

| Androgen Receptor Expression | Increased in Sertoli & Peritubular Myoid Cells | PGF2α | nih.gov |

In the field of veterinary medicine, this compound F2α has been researched for its utility in managing reproductive cycles in livestock. smolecule.com A key application is the induction of luteolysis and estrus. One study in heifers investigated the efficacy of this analogue for estrus synchronization. nih.gov The research determined that it could be effectively used to induce luteolysis and bring the animals into estrus, making it a useful tool for farm management and an alternative to other PGF2α analogues. nih.gov The study established that when higher doses were administered, progesterone levels declined more rapidly. nih.gov

Table 2: Efficacy of 15-methyl-PGF2α in Heifers

| Finding | Details | Citation |

|---|---|---|

| Primary Outcome | Induction of luteolysis and estrus in 23 out of 28 treatments. | nih.gov |

| Effective Dose Range | Doses between 0.25 mg and 10 mg were effective. | nih.gov |

| Progesterone Decline | With doses of 1-10 mg, progesterone reached <1 nmol/l 16.2 hours faster than with doses <1 mg. | nih.gov |

| Endogenous PGF2α Release | An endogenous release of PGF2α was measured 1-3 days post-injection. | nih.gov |

Immunological and Inflammatory Disease Models in Rodents

Investigations into the anti-inflammatory properties of prostaglandins have been conducted using the immune complex vasculitis model in rats. These studies revealed that a related compound, 15-(S)-15-methyl prostaglandin E1 (a stable PGE1 analogue), can markedly suppress this inflammatory condition. nih.govnih.govumich.edu The suppression of the vasculitis reaction was characterized by a significant reduction in vasopermeability and neutrophil infiltration. nih.govnih.gov Notably, the research indicated that Prostaglandin F2α (PGF2α) itself did not demonstrate this suppressive effect. nih.govnih.gov The suppressive action of the PGE1 analogue is believed to be related to its effects on leukocytes, as neutrophils from treated rats showed depressed responsiveness. nih.govnih.gov

The potential therapeutic effect of prostaglandin analogues has also been explored in rat models of chronic arthritis. Research has shown that the oral administration of 15-(S)-15-methyl-prostaglandin E1, a stable analogue of PGE1, can suppress adjuvant-induced chronic polyarthritis in a dose-dependent manner. umich.edu Histopathological examination of the joints in treated rats confirmed the suppression of arthritis. umich.edu This study was significant as it demonstrated the suppressive effect on experimental polyarthritis by an orally administered prostaglandin. umich.edu Other research in this area has focused on different prostaglandin compounds, such as 15-deoxy-Δ(12,14)-prostaglandin J(2) (15d-PGJ(2)), which was also found to ameliorate adjuvant-induced arthritis in rats. nih.gov

Gastrointestinal Physiological Studies in Animal Models

The 15-methyl analogs of Prostaglandin E2 (PGE2) have been a subject of significant research due to their potent effects on the gastrointestinal system. The methylation at the C-15 position confers resistance to metabolic degradation, thereby prolonging the compound's biological activity. It is noted that 15(R)-15-methyl PGE2 (Arbaprostil) acts as a prodrug, which undergoes acid-catalyzed epimerization in the stomach to form the biologically active 15(S)-hydroxy compound. caymanchem.comlipidmaps.org

Studies in both canine and rodent models have demonstrated the potent antisecretory properties of this compound analogs.

In Dogs: Intravenous infusion of this compound E2 methyl ester was found to dose-dependently inhibit meal-stimulated gastric acid secretion. nih.gov The study, conducted on dogs with both gastric fistulas and Heidenhain pouches, showed inhibition in both the vagally innervated main stomach and the denervated pouch. nih.gov Researchers concluded that the compound exerts its inhibitory action through two primary mechanisms: the suppression of gastrin release from antral G-cells and a direct inhibitory effect on the secretory activity of the oxyntic glands. nih.gov While a marked reduction in mucosal blood flow was observed, it was considered likely secondary to the inhibition of gastric secretion. nih.gov

Table 1: Effect of Intravenous 15(S)-15-Methyl PGE2 Methyl Ester on Meal-Induced Gastric Acid Secretion in Dogs

| Observation | Finding | Source |

|---|---|---|

| Inhibitory Action | Dose-dependent inhibition of meal-induced acid secretion. | nih.gov |

| Mechanism 1 | Suppression of gastrin release from antral G-cells via local contact with the mucosa. | nih.gov |

| Mechanism 2 | Direct inhibition of the secretory activity of the oxyntic glands. | nih.gov |

| Associated Effect | Marked reduction in mucosal blood flow, likely secondary to secretion inhibition. | nih.gov |

In Rats: In rats, both the 15(S) and 15(R) isomers of 15-methyl-PGE2 methyl ester have been shown to inhibit basal gastric acid secretion when administered orally. doi.org The oral administration of the prodrug 15(R)-15-methyl PGE2 results in a dose-dependent inhibition of gastric acid secretion. caymanchem.comlipidmaps.org This effect is attributed to its conversion to the active 15(S) form within the acidic environment of the stomach. caymanchem.comlipidmaps.org Further studies in rats pretreated with 15(S)-15-methyl PGE2 methyl ester showed a protective effect on phospholipid-synthesizing activity against injury, which may be involved in the prevention of mucosal damage. nih.gov

Table 2: Effect of Orally Administered 15-Methyl PGE2 Analogs on Gastric Secretion in Rats

| Compound | Effect | Source |

|---|---|---|

| 15(S)-15-methyl-PGE2 methyl ester | Inhibits basal acid secretion. | doi.org |

| 15(R)-15-methyl-PGE2 methyl ester | Inhibits basal acid secretion. | doi.org |

| 15(R)-15-methyl PGE2 (Prodrug) | Results in dose-dependent inhibition of gastric acid secretion after conversion to the active 15(S) isomer. | caymanchem.comlipidmaps.org |

In addition to inhibiting gastric acid, 15-methyl prostaglandin analogs have been shown to stimulate protective mechanisms in the duodenum. Studies in rats have demonstrated that the oral administration of 15(R)-15-methyl PGE2, which converts to the active 15(S) isomer, leads to an increase in the rate of duodenal bicarbonate secretion. caymanchem.comlipidmaps.org This action is a key component of the gastrointestinal mucosal defense system, helping to neutralize acid in the proximal duodenum. Research confirms the effect of 15(R)-15-methyl PGE2 (arbaprostil) on stimulating duodenal bicarbonate secretion in rats. jst.go.jp

Table 3: Effect of 15(R)-15-Methyl PGE2 on Duodenal Bicarbonate Secretion in Rats

| Compound Administered | Active Compound | Observed Effect | Source |

|---|---|---|---|

| 15(R)-15-methyl PGE2 (Arbaprostil) | 15(S)-15-methyl PGE2 | Increase in the rate of duodenal bicarbonate secretion. | caymanchem.comlipidmaps.orgjst.go.jp |

Advanced Research Methodologies and Analytical Approaches

Ligand Binding Assays for Receptor Characterization (e.g., Radioligand Binding)

Ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as 15(S)-15-methyl prostaglandin (B15479496), and its specific receptor. Radioligand binding assays, a common and powerful iteration of this technique, are used to determine key parameters like receptor affinity (Kd) and the inhibitory constant (Ki) of competing ligands.

The general principle involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand. giffordbioscience.com The amount of radioligand bound to the receptors is measured after separating the bound from the unbound ligand, typically by vacuum filtration. giffordbioscience.com In competition binding assays, a fixed concentration of radioligand is co-incubated with varying concentrations of an unlabeled compound (the competitor). The ability of the unlabeled compound to displace the radioligand provides a measure of its own receptor binding affinity, expressed as the Ki value.

Research has employed these assays to characterize the interaction of various 15(S)-15-methyl prostaglandin analogs with their target prostanoid receptors.

This compound E2 (PGE2): Studies have shown that 15(S)-15-methyl PGE2 binds to human myometrium receptors with an affinity approximately twice that of natural PGE2, highlighting its potency. lipidmaps.orgcaymanchem.com

This compound F2α (Carboprost): This analog is known to bind to and activate the prostaglandin F (FP) receptor, which mediates its potent effects on uterine smooth muscle. nih.govslideshare.net A specific radioimmunoassay has been developed to measure concentrations of (15S)-15-methyl prostaglandin F2α in biological samples like blood plasma, capable of detecting as little as five picograms. nih.gov

This compound D2 (PGD2): In studies characterizing the human prostaglandin D2 receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), equilibrium competition binding assays were utilized. These experiments determined the binding affinity of a range of PGD2-related metabolites. nih.gov

| Compound | Receptor | Assay Type | Finding/Value | Source |

| 15(S)-15-methyl PGE₂ | EP Receptor (Myometrium) | Binding Assay | ~2x higher affinity than PGE₂ | lipidmaps.orgcaymanchem.com |

| 15(S)-15-methyl PGD₂ | CRTH2 (DP2) | Competition Binding Assay | Ki value of 34.0 nM | nih.gov |

| (15S)-15-methyl PGF₂α | N/A | Radioimmunoassay | Assay sensitivity of 5 pg | nih.gov |

Table 1: Summary of Ligand Binding Assay Findings for this compound Analogs.

In Vitro Cell-Based Functional Assays

Following receptor binding, the functional consequences of this compound activity are investigated using various in vitro cell-based assays. These assays measure downstream signaling events and cellular responses.

Prostanoid receptors are G-protein coupled receptors (GPCRs), and their activation often modulates the activity of adenylate cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). thno.orgcore.ac.uk Depending on the receptor subtype and the G-protein it couples to (Gs or Gi), this can lead to an increase or decrease in intracellular cAMP levels.

Stimulation of cAMP: Topical application of (15S)-15-methyl-PGE1 on mouse skin was found to be more potent than PGE1 and PGE2 in causing a two- to three-fold increase in epidermal cAMP levels within five minutes. nih.gov Similarly, this compound E1 has been shown to elevate cAMP levels in lymphocytes. nih.gov This suggests coupling to Gs-protein coupled receptors like EP2 or EP4. thno.org

Inhibition of cAMP: In contrast, functional studies on the recombinant human CRTH2 (DP2) receptor demonstrated that its activation by PGD2 and related metabolites, including 15(S)-15-methyl-PGD2, leads to a decrease in intracellular cAMP. nih.govresearchgate.net This effect was sensitive to pertussis toxin, indicating that the CRTH2 receptor functionally couples to the Gi/o family of G-proteins. nih.govresearchgate.net

| Compound | Cell/Receptor System | Effect on cAMP | G-Protein Coupling | Source |

| (15S)-15-methyl-PGE₁ | Mouse Epidermis | Increase | Gs (inferred) | nih.gov |

| 15(S)-15-methyl PGE₁ | Lymphocytes | Increase | Gs (inferred) | nih.gov |

| 15(S)-15-methyl PGD₂ | Recombinant hCRTH2 (DP2) | Decrease | Gi/o | nih.govresearchgate.net |

Table 2: Effects of this compound Analogs on Intracellular cAMP.

Activation of certain prostanoid receptors, particularly those coupled to Gq or Gi proteins, can trigger the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic free calcium concentration ([Ca2+]i). researchgate.netpatsnap.com This calcium signal is a critical second messenger that initiates numerous cellular processes.

Modulation of Calcium Signals: In preglomerular vascular smooth muscle cells, 15-(S)-15-methyl-PGE2 was used to investigate the role of prostaglandins (B1171923) in modulating angiotensin II (ANG II)-induced signals. While the prostaglandin analog alone had an insignificant effect on baseline [Ca2+]i, it dose-dependently attenuated the peak [Ca2+]i increase elicited by ANG II. physiology.org At a concentration of 10⁻⁵ M, it reduced the peak response by 42%. physiology.org

Induction of Calcium Flux: The activation of the DP2 (CRTH2) receptor is known to increase intracellular calcium levels. researchgate.net Studies using the stable PGD2 analog, 15(R)-15-methyl PGD2 (the 15R epimer), demonstrated a dose-dependent induction of intracellular calcium mobilization in human mast cells and eosinophils. nih.govresearchgate.net This response was abrogated by pertussis toxin, confirming its dependence on a Gi-protein pathway. nih.govplos.org

| Compound | Cell Type | Primary Finding | Source |

| 15-(S)-15-methyl-PGE₂ | Preglomerular Vascular Smooth Muscle | Attenuated ANG II-induced peak calcium response | physiology.org |

| 15(R)-15-methyl PGD₂ | Human Mast Cells, Eosinophils | Induced dose-dependent intracellular calcium flux | nih.govresearchgate.net |

Table 3: Research Findings on 15-Methyl Prostaglandin and Intracellular Calcium Flux.

Chemotaxis, the directed migration of cells along a chemical gradient, is a vital process in immune responses. Assays such as the Boyden chamber or microfluidic-based systems are used to quantify the ability of a compound to act as a chemoattractant.

Research has identified a potent chemotactic role for PGD2 analogs acting through the DP2 (CRTH2) receptor, which is expressed on key immune cells like eosinophils and T-helper 2 (Th2) cells. researchgate.net A striking finding in this area is the stereospecificity of the response.

Eosinophil Chemotaxis: In an analysis of PGD2 analogs, the 15(R)-methyl-PGD2 epimer was found to be a much more potent eosinophil chemoattractant than the 15(S)-methyl-PGD2 epimer. researchgate.net This highlights the distinct selectivity of the DP2 receptor compared to other prostaglandin receptors, which typically favor the natural 15S configuration. researchgate.net

| Compound | Cell Type | Potency (EC₅₀) | Source |

| 15(R)-methyl-PGD₂ | Eosinophils | 1.7 nM | researchgate.net |

| PGD₂ | Eosinophils | 10 nM | researchgate.net |

| 15(S)-methyl-PGD₂ | Eosinophils | 128 nM | researchgate.net |

Table 4: Comparative Potency of PGD₂ Analogs as Eosinophil Chemoattractants.

To understand the immunomodulatory effects of this compound, researchers quantify the production and release of cytokines and chemokines from immune cells. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead arrays are commonly used to measure the concentration of these signaling proteins in cell culture supernatants.

Studies investigating the differential roles of prostaglandin receptors have used specific agonists to parse their effects. In one such study, peritoneal lymphocytes and macrophages were stimulated to produce cytokines in the presence of agonists for the DP1 and DP2 receptors.

Receptor-Specific Effects: When stimulated hPGD2S-deficient T cells and B cells were treated with the selective DP2 receptor agonist 15(R)-15-methyl PGD2, it had no significant effect on reversing the cells' lower production of the anti-inflammatory cytokine IL-10. pnas.org In contrast, a DP1 receptor agonist did rescue IL-10 production. pnas.org Similarly, 15(R)-15-methyl PGD2 did not reverse the increased production of the pro-inflammatory cytokine TNFα from these B cells, whereas the DP1 agonist did. pnas.org These findings demonstrate that the downstream effects on cytokine production are highly dependent on which prostaglandin receptor is activated.

Molecular Biology Techniques for Gene Expression Analysis (e.g., Northern Blot, In Situ Hybridization)

Molecular biology techniques are essential for studying the expression of the genes that encode the receptors targeted by this compound. Northern blotting and in situ hybridization are classical methods used to detect and localize specific mRNA transcripts within tissues and cells.

Northern Blot Analysis: This technique is used to determine the size and relative abundance of a specific mRNA transcript in a sample of total RNA. Research characterizing the human CRTH2 (DP2) receptor used Northern blot analysis to survey its expression across various human tissues. nih.gov The results showed that, in addition to hematopoietic cells, CRTH2 mRNA is expressed in the brain, heart, thymus, spleen, and various tissues of the digestive system. nih.govresearchgate.net

In Situ Hybridization: This method allows for the visualization of specific mRNA sequences directly within preserved tissue sections or cells, providing spatial information about gene expression. In the same study, in situ hybridization was used to reveal that CRTH2 mRNA is expressed in human eosinophils. nih.govresearchgate.net This finding was functionally significant, as eosinophils are key target cells for the chemotactic signals mediated by the CRTH2 receptor.

These molecular techniques provided crucial evidence for the location of the CRTH2 receptor, thereby identifying the tissues and cell types where PGD2 and its analogs, such as 15(S)-15-methyl-PGD2, are likely to exert their biological effects.

Biochemical Analysis of Prostaglandin Metabolizing Enzyme Activities (e.g., 15-PGDH, Prostaglandin-13-reductase)

The biological activity of prostaglandins is tightly regulated by metabolic inactivation, a process primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govplos.org This key enzyme catalyzes the oxidation of the 15(S)-hydroxyl group to a 15-keto group, rendering the prostaglandin biologically inactive. nih.govglowm.com The resulting 15-keto-prostaglandins are then further metabolized, including reduction of the double bond at C13-C14 by prostaglandin-13-reductase. glowm.comnih.gov

A crucial structural feature of this compound is the methylation at the C-15 position. This modification confers significant resistance to enzymatic degradation by 15-PGDH. Because the initial and rate-limiting step of oxidation at the C-15 position is blocked, the compound is not a substrate for 15-PGDH and, consequently, does not proceed to the subsequent metabolic step involving prostaglandin-13-reductase. nih.govnih.govresearchgate.net This enhanced metabolic stability prolongs the biological half-life and activity of the compound compared to its natural counterpart.

Biochemical analyses comparing the inactivation of natural Prostaglandin E2 (PGE2) with its 15-methyl analogs in isolated, perfused rat lungs demonstrate this resistance. In these experimental setups, the inactivation of PGE2 is highly efficient, whereas its 15-methylated forms show substantially reduced inactivation. nih.gov One study concluded that the observed inactivation of the methyl analogues is attributable to cellular uptake rather than metabolism by 15-PGDH, for which they are not substrates. nih.gov

Table 1: Comparative Inactivation of Prostaglandins in Isolated Rat Lungs

| Compound | Mean Inactivation (%) | Standard Error |

|---|---|---|

| Prostaglandin E₂ | 96 | ± 1 |

| 15-Methyl Prostaglandin E₂ Methyl Ester | 53 | ± 6 |

| 16,16-Dimethyl Prostaglandin E₂ | 50 | ± 4 |

Organ-Bath and Isolated Tissue Preparation Methodologies

Organ-bath and isolated tissue preparations are fundamental techniques for characterizing the pharmacological effects of prostaglandins on specific tissues, such as smooth muscle. nih.govahajournals.orgscielo.br In this methodology, tissue segments, such as uterine strips or vascular rings, are suspended in organ chambers filled with a physiological salt solution (e.g., Krebs buffer) maintained at 37°C and aerated with a gas mixture like 95% O₂/5% CO₂. nih.govscielo.br The tissue is connected to a force transducer to isometrically record changes in muscle tension, allowing for the quantitative analysis of contractile or relaxant responses to pharmacological agents. nih.govscielo.br

In the context of vascular smooth muscle, preparations of preglomerular vascular smooth muscle cells (VSMC) have been used to investigate the interaction between angiotensin II (ANG II) and prostaglandins. In these experiments, 15-(S)-15-methyl-PGE₂ was shown to attenuate the peak intracellular calcium ([Ca²⁺]i) response elicited by ANG II in a concentration-dependent manner, while having minimal effect on the sustained phase of the calcium response. physiology.org

Table 2: Effect of 15-(S)-15-Methyl-PGE₂ on Angiotensin II-Induced Peak Calcium Response in Preglomerular VSMC

| Treatment Condition | Peak [Ca²⁺]i Response (nM) | Percent Attenuation of Peak Response |

|---|---|---|

| ANG II (10⁻⁷ M) alone | 330 ± 19 | N/A |

| ANG II + 15-(S)-15-methyl-PGE₂ (10⁻⁷ M) | Not significantly different from control | - |

| ANG II + 15-(S)-15-methyl-PGE₂ (10⁻⁵ M) | 191 ± 18 | 42% |

Histological and Morphological Assessments in Research Models

Histological and morphological assessments are employed to evaluate tissue-level changes in response to prostaglandin administration in research models. These analyses involve microscopic examination of tissue biopsies to identify alterations in cell structure, tissue architecture, and cell populations. nih.gov

A notable example involves the study of gastric mucosa in human subjects. Histomorphometric, cell kinetic, and ultrastructural studies were performed on gastric biopsies following a period of treatment with 15(R)-15-methyl prostaglandin E₂. nih.gov The results revealed significant morphological changes in the gastric antrum and corpus. Specifically, there was a marked increase in the thickness of the total antral mucosa and the foveolar cell layer in both the antrum and the corpus. nih.gov This was accompanied by an increase in the total number and height of the foveolar cells. nih.gov Importantly, these morphological alterations were reversible, with measurements returning to baseline values after cessation of treatment. nih.gov The study found no evidence of mucosal inflammation or cellular atypia, and the ultrastructural appearance of parietal and gastrin cells remained unchanged. nih.gov The observed thickening of the mucosa was not attributed to altered cell proliferation, as the labeling index remained unchanged, suggesting that the prostaglandin may act by retarding the normal process of cell senescence and exfoliation. nih.gov

Table 3: Morphological Changes in Human Gastric Mucosa After Administration of 15(R)-15-Methyl PGE₂

| Mucosal Parameter | Mean Increase Over Baseline (%) |

|---|---|

| Total Antral Mucosal Thickness | 36% |

| Antral Foveolar Thickness | 44% |

| Corpus Foveolar Thickness | 51% |

Future Research Directions and Emerging Concepts

Elucidation of Novel Prostaglandin (B15479496) Receptor Subtypes and Ligand Interactions

The intricate signaling of prostaglandins (B1171923) is mediated by a family of G-protein coupled receptors (GPCRs). nih.gov While the primary receptors for prostaglandins like PGF2α are known, there is growing interest in identifying and characterizing novel receptor subtypes and the specific interactions of synthetic analogs like 15(S)-15-methyl PGF2α with them. Understanding these interactions at a molecular level is crucial for developing drugs with improved selectivity and fewer side effects. nih.gov

Recent studies have highlighted the complexity of prostaglandin receptor signaling, including the potential for "biased agonism," where a ligand can selectively activate certain signaling pathways over others at the same receptor. jst.go.jp Future research will likely focus on:

Identifying New Receptor Subtypes: Exploring the existence of yet-unidentified prostaglandin receptor subtypes that may be activated by 15(S)-15-methyl prostaglandins.

High-Resolution Structural Analysis: Utilizing techniques like cryo-electron microscopy to determine the high-resolution structures of 15(S)-15-methyl PGF2α bound to its receptors. nih.govnih.gov This can reveal the precise molecular interactions that govern ligand binding and receptor activation. nih.gov

Investigating Cross-Reactivity: Systematically evaluating the binding and activation profiles of 15(S)-15-methyl prostaglandins across the entire family of prostanoid receptors to understand potential off-target effects and discover new therapeutic applications. pnas.org

Advanced Structure-Activity Relationship Studies for Selective Modulators

The development of more effective and selective prostaglandin modulators hinges on a detailed understanding of their structure-activity relationships (SAR). For 15(S)-15-methyl prostaglandins, the methyl group at the C-15 position is a key modification that confers resistance to metabolic degradation. Advanced SAR studies will aim to build upon this knowledge.

Future directions in this area include:

Synthesis of Novel Analogs: Designing and synthesizing new derivatives of 15(S)-15-methyl prostaglandins with modifications at various positions to probe their effects on receptor binding affinity and functional activity. nih.gov

Computational Modeling: Employing in silico modeling and molecular dynamics simulations to predict how structural changes will affect ligand-receptor interactions and guide the synthesis of new compounds. jst.go.jp

High-Throughput Screening: Utilizing high-throughput screening of compound libraries to identify novel chemical scaffolds that can mimic or antagonize the effects of 15(S)-15-methyl prostaglandins. plos.org

| Research Focus | Key Methodologies | Desired Outcome |

| Receptor Binding Affinity | Radioligand binding assays, Surface Plasmon Resonance (SPR) | Identification of analogs with higher affinity and selectivity for specific prostaglandin receptors. |

| Functional Activity | Cell-based assays measuring downstream signaling (e.g., cAMP accumulation, calcium mobilization) | Characterization of agonists, antagonists, and biased modulators. |

| Metabolic Stability | In vitro metabolism studies using liver microsomes or recombinant enzymes | Development of analogs with improved pharmacokinetic profiles. |

Investigation of Downstream Signaling Crosstalk and Network Dynamics

Key research areas will involve:

Phosphoproteomics: Using mass spectrometry-based phosphoproteomics to identify the full range of proteins that are phosphorylated or dephosphorylated in response to 15(S)-15-methyl prostaglandin stimulation. ashpublications.org

Systems Biology Approaches: Integrating experimental data with computational models to build comprehensive maps of the signaling networks activated by these compounds.

Single-Cell Analysis: Employing techniques like phospho-flow cytometry to study signaling responses at the single-cell level, revealing heterogeneity in cellular responses within a population. nih.gov This is particularly important in tissues with mixed cell populations. nih.gov

Exploration of 15(S)-15-Methyl Prostaglandins in Unexplored Physiological and Pathophysiological Systems

While the effects of 15(S)-15-methyl PGF2α on the reproductive system are well-documented, the diverse roles of prostaglandins in other physiological and pathophysiological processes suggest that this compound may have untapped therapeutic potential. nih.govclevelandclinic.orgscbt.com

Future research could explore the role of 15(S)-15-methyl prostaglandins in:

Inflammation and Immunity: Prostaglandins are key modulators of inflammation. nih.gov Investigating the effects of 15(S)-15-methyl PGF2α on immune cell function could reveal new therapeutic avenues for inflammatory diseases. nih.govscbt.com

Neurobiology: Prostaglandins are involved in various neurological processes, and synthetic analogs have shown promise in models of neurological disease. researchgate.net

Cardiovascular Disease: Given the role of prostaglandins in regulating vascular tone and platelet aggregation, the effects of 15(S)-15-methyl PGF2α on the cardiovascular system warrant further investigation. nih.gov

Cancer Biology: The prostaglandin signaling pathway has been implicated in tumor growth and progression. nih.gov Research could explore whether 15(S)-15-methyl prostaglandins have any anti-tumor or pro-tumorigenic effects.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

To fully elucidate the mechanisms of action and therapeutic potential of 15(S)-15-methyl prostaglandins, more sophisticated research models are needed. researchgate.net These models should more accurately recapitulate human physiology and disease states.

Advances in this area may include:

Organ-on-a-Chip Models: Developing microfluidic devices that contain human cells in a 3D architecture to mimic the structure and function of human organs. These models can be used to study the effects of 15(S)-15-methyl prostaglandins in a more physiologically relevant context.

Humanized Animal Models: Creating genetically engineered animal models that express human prostaglandin receptors or other relevant human genes. This can improve the translation of findings from animal studies to humans.

Advanced Imaging Techniques: Utilizing advanced imaging techniques, such as intravital microscopy, to visualize the effects of 15(S)-15-methyl prostaglandins on cellular processes in real-time within living animals.

| Model Type | Application in this compound Research | Potential Advantages |

| 3D Organoids | Studying effects on tissue development and disease in a more complex cellular environment. | Better recapitulation of in vivo tissue architecture and function compared to 2D cell culture. |

| Microphysiological Systems (Organs-on-Chips) | Investigating drug metabolism, efficacy, and toxicity in a multi-organ context. | Allows for the study of inter-organ communication and systemic effects. |

| Genetically Engineered Mouse Models (GEMMs) | Elucidating the role of specific genes and pathways in the response to 15(S)-15-methyl prostaglandins. | Precise genetic manipulation to dissect molecular mechanisms. |

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound and its analogs, leading to the development of new and improved therapies for a wide range of human conditions.

Q & A

Q. What experimental methodologies are recommended for characterizing the inhibitory effects of 15(S)-15-methyl prostaglandins on enzymes like glutathione S-transferase (GST)?

To assess inhibitory activity, researchers should:

- Screen prostaglandins at a broad concentration range (e.g., 0.2–2000 μM) to establish dose-response curves .

- Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) with variable slope equations, constraining the bottom to zero but allowing Hill Slope variation .

- Validate results with Ki values derived from the Cheng-Prusoff equation to account for substrate competition .

- Compare stereoisomers (e.g., 15(S) vs. 15(R)) to identify enantiomer-specific effects, as seen in GST inhibition studies .

Q. How should researchers design experiments to distinguish between 15(S)- and 15(R)-methyl prostaglandin isomers in biological assays?